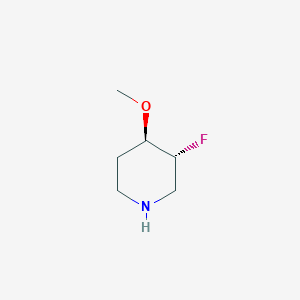
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. This compound is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-methyl-1-tetralone can be performed using a chiral borane reagent under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods are preferred due to their high enantioselectivity and efficiency. Enzymatic reduction of the ketone precursor using specific reductases can produce the compound in large quantities with high purity.
化学反应分析
Types of Reactions: (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-tetralone.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of fragrances and flavors due to its unique aromatic properties.
作用机制
The mechanism of action of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity.
相似化合物的比较
(1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
2-Methyl-1-tetralone: The ketone precursor used in the synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A reduced derivative of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselective interactions with biological targets make it valuable in asymmetric synthesis and drug development.
属性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
(1S,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11+/m1/s1 |
InChI 键 |
PVRGMTGDVJIXGL-KCJUWKMLSA-N |
手性 SMILES |
C[C@@H]1C=CC2=CC=CC=C2[C@H]1O |
规范 SMILES |
CC1C=CC2=CC=CC=C2C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)


![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)




![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)



